molecular formula C22H22N4O4 B2584408 N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1189432-17-4

N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2584408
CAS No.: 1189432-17-4
M. Wt: 406.442
InChI Key: SLEVYHNHFZTDAR-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core substituted with a methyl group at position 8 and a ketone at position 3. The acetamide moiety is linked via a 2-(2-methoxyphenoxy)ethyl side chain, which introduces both ether and aromatic methoxy functionalities.

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-7-8-16-15(11-14)20-21(25-16)22(28)26(13-24-20)12-19(27)23-9-10-30-18-6-4-3-5-17(18)29-2/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEVYHNHFZTDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCCOC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the methoxyphenoxyethyl intermediate: This involves the reaction of 2-methoxyphenol with an appropriate ethylating agent under basic conditions.

    Construction of the pyrimidoindole core: This step involves the cyclization of a suitable precursor, such as an indole derivative, with a pyrimidine moiety under acidic or basic conditions.

    Coupling of the intermediates: The final step involves coupling the methoxyphenoxyethyl intermediate with the pyrimidoindole core using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.

    Reduction: The carbonyl group in the pyrimidoindole core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane at room temperature.

    Reduction: NaBH4 (Sodium borohydride) in methanol at 0°C.

    Substitution: NaH (Sodium hydride) in DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl derivative at the carbonyl position.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its unique structure.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of specific metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents on Core Acetamide Side Chain Molecular Weight (g/mol)* Key Features Potential Applications References
Target Compound Pyrimido[5,4-b]indole 8-methyl, 4-oxo N-[2-(2-methoxyphenoxy)ethyl] ~435.5 Methoxy-phenyl ether linkage; moderate lipophilicity Kinase inhibition (hypothesized) N/A
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide Pyrimido[5,4-b]indole 3-methyl, 4-oxo 2-(thio)-N-(4-methylphenyl) ~423.5 Sulfur linkage; enhanced π-π stacking Not specified
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(3-methoxyphenyl), 4-oxo N-(4-ethylphenyl) with sulfanyl ~513.6 Dual methoxy and ethyl groups; high hydrophobicity Antimicrobial (analogous to PqsR antagonists)
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimido[5,4-b]indole 3-methyl, 4-oxo N-[4-(trifluoromethoxy)phenyl] ~517.5 Trifluoromethoxy group; strong electron-withdrawing effects Enhanced metabolic stability
N-(2-Chlorophenyl)-2-{3-[(5Z)-3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide Indole-thiazolidinone hybrid N/A N-(2-chlorophenyl) with thiazolidinone ~538.0 Heterocyclic hybrid; chlorine substituent Anticancer or antimicrobial

*Molecular weights estimated from empirical formulas.

Key Structural and Functional Insights

Core Modifications: The pyrimido[5,4-b]indole core is conserved across most analogs. The 4-oxo group is critical for hydrogen bonding, as seen in kinase inhibitors .

Side Chain Variations :

  • Oxygen vs. Sulfur Linkages : The target compound’s ether linkage (C-O-C) may confer better metabolic stability compared to sulfur-containing analogs (e.g., ), which could exhibit stronger π-π interactions but higher susceptibility to oxidation .
  • Aromatic Substitutions : Methoxy (target compound) and trifluoromethoxy () groups modulate lipophilicity and electron density, affecting membrane permeability and target affinity.

Biological Implications: Compounds with sulfanyl groups (e.g., ) show promise as antimicrobial agents, particularly against Pseudomonas aeruginosa biofilms . Hybrid structures (e.g., ) demonstrate the versatility of acetamide derivatives in targeting diverse pathways, such as quorum sensing or enzyme inhibition .

Biological Activity

N-[2-(2-methoxyphenoxy)ethyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound belonging to the pyrimidoindole class. Its unique structure suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's IUPAC name reflects its intricate structure, which includes a methoxyphenoxy group and a pyrimidoindole moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidoindole core followed by the introduction of the methoxyphenoxy group. The reaction conditions often require strong acids or bases and specific catalysts to achieve the desired product.

Antimicrobial Properties

Research indicates that compounds within the pyrimidoindole class exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. A study assessing related compounds found that they displayed substantial antibacterial and antimycobacterial activity in vitro against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CM. tuberculosis64 µg/mL

Anticancer Potential

The structural features of this compound suggest its potential as an anticancer agent. Compounds with similar frameworks have been evaluated for their cytotoxic effects on various cancer cell lines. For example, preliminary studies indicated that certain pyrimidoindole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study investigating the cytotoxic effects of related pyrimidoindoles on human cancer cell lines (e.g., HeLa and MCF-7), it was found that:

  • Compound D exhibited an IC50 value of 15 µM against HeLa cells.
  • Compound E showed an IC50 value of 10 µM against MCF-7 cells.

This data underscores the potential for further development of this compound as a lead compound in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors involved in disease pathways. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Q & A

Q. What are the key synthetic strategies for preparing N-[2-(2-methoxyphenoxy)ethyl]acetamide derivatives with pyrimido[5,4-b]indole cores?

The synthesis typically involves coupling reactions between pyrimido[5,4-b]indole intermediates and substituted acetamide moieties. For example:

  • Activation reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate carboxylic acids for amide bond formation under mild conditions .
  • Purification : Reverse-phase chromatography (C18 column, water:methanol gradient) ensures high purity, as demonstrated for structurally related pyrimidoindole derivatives .
  • Key intermediates : Substituents like 8-methyl-4-oxo groups on the pyrimidoindole core require precise control of reaction stoichiometry to avoid side products .

Q. How is the structural integrity of this compound confirmed experimentally?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify connectivity, particularly for the methoxyphenoxy ethyl chain and pyrimidoindole-acetamide linkage. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula by matching calculated and observed m/z values (e.g., [M+H]+ or [M+Na]+ ions) .

Q. What analytical methods are recommended for assessing purity?

  • TLC and HPLC : Thin-layer chromatography (silica gel, hexane:ethyl acetate) and high-performance liquid chromatography (C18 column) are standard for monitoring reaction progress and final purity .
  • Elemental analysis : Used to confirm elemental composition within 0.5% error margins .

Advanced Research Questions

Q. How can researchers optimize reaction yields for challenging pyrimido[5,4-b]indole-acetamide couplings?

  • Coupling agent selection : TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) outperforms HATU in sterically hindered reactions due to its superior activation of carboxylates .
  • Temperature control : Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., hydrolysis of activated intermediates) .
  • Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility of aromatic intermediates .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Variable-temperature NMR : Diagnose dynamic processes (e.g., rotamerism in the methoxyphenoxy ethyl chain) by observing signal splitting at low temperatures .
  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally analogous N-substituted acetamides .

Q. What strategies mitigate solubility challenges during biological assays?

  • Co-solvent systems : Use DMSO:water mixtures (≤5% DMSO) to dissolve hydrophobic pyrimidoindole derivatives without denaturing proteins .
  • Prodrug derivatization : Introduce phosphate or PEG groups to enhance aqueous solubility, as seen in related indole-based therapeutics .

Q. How can researchers evaluate the compound’s potential as a TLR4 agonist or anticancer agent?

  • In vitro TLR4 activation assays : Measure NF-κB activation in HEK-Blue hTLR4 cells using secreted embryonic alkaline phosphatase (SEAP) reporters, as validated for pyrimidoindole derivatives .
  • Antiproliferative screens : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .

Q. What computational tools predict metabolic stability of this compound?

  • ADMET prediction software : Tools like SwissADME or pkCSM estimate hepatic clearance, CYP450 inhibition, and plasma protein binding. For example, the methoxyphenoxy group may reduce CYP3A4-mediated oxidation .
  • Docking studies : Simulate interactions with metabolic enzymes (e.g., human carboxylesterase 1) to identify labile sites .

Methodological Challenges and Solutions

Q. How to address low yields in final amidation steps?

  • Byproduct analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free carboxylic acids) and adjust reaction pH to stabilize activated species .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive steps, as applied to analogous acetamide derivatives .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Flow chemistry : Enables continuous production of intermediates (e.g., pyrimidoindole cores) with precise temperature and mixing control .
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol:water) to enhance crystal formation, as described for N-substituted acetamides .

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